Opipramol dihydrochloride Opipramol dihydrochloride A tricyclic antidepressant with actions similar to AMITRIPTYLINE.
Brand Name: Vulcanchem
CAS No.: 909-39-7
VCID: VC21250968
InChI: InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl
Molecular Formula: C23H31Cl2N3O
Molecular Weight: 436.4 g/mol

Opipramol dihydrochloride

CAS No.: 909-39-7

Cat. No.: VC21250968

Molecular Formula: C23H31Cl2N3O

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

Opipramol dihydrochloride - 909-39-7

CAS No. 909-39-7
Molecular Formula C23H31Cl2N3O
Molecular Weight 436.4 g/mol
IUPAC Name 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride
Standard InChI InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H
Standard InChI Key DLTOEESOSYKJBK-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl
Canonical SMILES C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl

Chemical Structure and Properties

Chemical Identity and Structure

Opipramol dihydrochloride, with the chemical name 4-[3-(5H-dibenz[b,f]-azepine-5-yl)-propyl]-1-piperazine-ethanol dihydrochloride, possesses a complex molecular structure that contributes to its specific pharmacological properties . The compound has a molecular formula of C23H31Cl2N3O and a molecular weight of 436.41774 Daltons . Its structure contains a dibenzazepine ring system connected to a piperazine moiety with a hydroxylethyl substituent, resulting in its unique receptor binding profile.

Physical and Chemical Characteristics

Opipramol dihydrochloride appears as a yellow solid with specific physical properties that are important for pharmaceutical formulation and quality control . The compound's physical and chemical characteristics are summarized in the following table:

PropertyValue/Description
Physical StateSolid
ColorYellow
Molecular FormulaC23H31Cl2N3O
Molecular Weight436.41774
CAS Number909-39-7
Melting Point210°C (FR M209); 228-230°C (DE 1133729)
Water Solubility~24 mg/mL
FDA UNIIB49OBI656M
RTECSTL9100000

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific and clinical literature, including Ensidon, Opipramol hydrochloride, and Insidon dihydrochloride . Other technical names include 4-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)-1-piperazineethanol dihydrochloride and 5-(gamma-(beta-hydroxyethylpiperazino)propyl)-5h-dibenzo(b,f)azepine dihydrochloride . These alternative designations are important for comprehensive literature searches and regulatory documentation.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of opipramol dihydrochloride contribute significantly to its clinical utility and dosing considerations. Following oral administration, the compound is completely absorbed from the gastrointestinal tract, indicating excellent bioavailability . The terminal plasma half-life ranges from 6 to 11 hours, which influences the daily dosing schedule typically recommended for patients .

This extended half-life allows for less frequent dosing compared to some other psychiatric medications, potentially improving patient adherence to treatment regimens. The pharmacokinetic profile supports the current clinical practice of administering opipramol in doses ranging from 50 mg to 300 mg divided throughout the day .

Therapeutic Applications

Anxiety and Depressive Disorders

Opipramol dihydrochloride is primarily indicated for the treatment of anxious-depressive states and generalized anxiety disorders . Clinical experience has demonstrated its efficacy in managing anxiety symptoms, including excessive worry, tension, and associated somatic complaints. The medication is typically prescribed in doses ranging from 50 mg to 300 mg daily, divided into multiple administrations depending on symptom severity and patient response .

Somatoform Disorders

A particularly notable application of opipramol dihydrochloride is in the management of somatoform disorders, where patients experience physical symptoms without identifiable organic causes . These conditions often present significant challenges in clinical practice, as conventional analgesics and other symptomatic treatments frequently prove ineffective.

Opipramol's efficacy in these conditions may relate to its modulation of sigma receptors, which are involved in pain perception and emotional processing pathways. The medication helps reduce both the physical discomfort and associated anxiety experienced by patients with somatoform disorders, offering a comprehensive therapeutic approach to these complex conditions.

Sustained Release Formulations

Recognizing the potential benefits of extended drug release, researchers have developed sustained-release matrix tablets containing 100 mg of opipramol dihydrochloride . These formulations are designed to be administered once daily, potentially improving patient compliance while maintaining constant blood levels of the medication .

This approach aims to reduce the frequency of administration for higher doses, potentially decreasing the incidence of side effects associated with plasma level fluctuations in long-term use . Various polymers have been investigated for this purpose, including hydroxypropylcellulose (HPC), hydroxypropyl methylcellulose (HPMC), sodium alginate, xanthan gum, and Carbopol .

Recent Research Developments

Applications in Substance Use Disorders

Recent research has explored novel applications of opipramol dihydrochloride beyond its traditional psychiatric indications. Particularly noteworthy are studies investigating its potential utility in substance use disorders, specifically in cocaine addiction . Experimental evidence from animal models suggests that opipramol can significantly reduce cocaine-seeking behavior during extinction training compared to saline-treated controls .

In rat self-administration models, opipramol treatment (12.5 mg/kg) administered on days 11-17 demonstrated significant reduction in cocaine-seeking behavior . These findings suggest potential applications in addiction medicine, particularly for managing withdrawal and preventing relapse in stimulant use disorders.

Novel Therapeutic Combinations

An innovative area of current research involves combining opipramol with other pharmacological agents to enhance therapeutic outcomes. One promising approach is the combination of opipramol with baclofen, a GABA-B receptor agonist commonly used as a muscle relaxant . This combination has shown particular promise in treating polysubstance use disorders.

The opipramol-baclofen combination demonstrates several important clinical effects:

EffectFindingSignificance
Craving ReductionSignificant improvement in Brief Substance Craving Scale scores compared to placeboPotential to reduce relapse risk
Depressive Symptom AlleviationNegative correlation between depression state and craving symptomsAddresses comorbid conditions
Biochemical EffectsIncreased DHEA-S levels and DHEA-S/cortisol ratioPotential neuroendocrine normalization
Molecular MechanismsInteraction between GABA receptors, σ-1 receptor, and Rac1Novel mechanism for addiction treatment

These findings suggest that combining opipramol with baclofen may offer advantages over monotherapy, particularly in complex cases with comorbid depression and substance use disorders . The synergistic effects may relate to complementary actions on different receptor systems involved in addiction pathways.

Analytical Methods and Quality Control

UV-Spectrophotometric Analysis

Quality control and analytical methods for opipramol dihydrochloride are essential for pharmaceutical manufacturing and research applications. UV-spectrophotometric methods have been developed for the estimation of opipramol dihydrochloride in both bulk form and pharmaceutical formulations . Determination is typically performed at a wavelength of 256 nm, providing a sensitive and reliable quantification method .

This analytical approach has been validated for the concentration range of 5-30 μg/ml, with methanol serving as the primary solvent . The method demonstrates excellent linearity across this concentration range, making it suitable for routine quality control procedures in pharmaceutical manufacturing.

Method Validation Parameters

Comprehensive validation studies have established the reliability and accuracy of analytical methods for opipramol dihydrochloride. The key validation parameters are summarized in the following table:

Validation ParameterResultAcceptance Criteria
Linearity Range5-30 μg/ml-
Correlation Coefficient (R²)0.999≥ 0.99
Limit of Detection (LOD)0.24 μg/ml-
Limit of Quantification (LOQ)0.74 μg/ml-
Recovery (Accuracy)99-101%98-102%
Intraday Precision (%RSD)< 2%≤ 2%
Interday Precision (%RSD)< 2%≤ 2%

These validation parameters confirm that the analytical methods are suitable for their intended purpose, providing reliable data for quality control and research applications . The high recovery percentage (99-101%) demonstrates the accuracy of the method, while the low detection and quantification limits ensure sensitivity for detecting even small amounts of the compound.

Safety ParameterClassification/Description
GHS SymbolsGHS07, GHS09
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects)
Risk Statements22-50/53
Hazard CodesXn (Harmful), N (Dangerous for the environment)
WGK Germany3 (Severe hazard to waters)

These classifications primarily relate to handling precautions for the pure compound rather than the pharmaceutical formulations at therapeutic doses. Nevertheless, they underscore the importance of proper prescribing and patient education regarding appropriate use.

Adverse Effects and Toxicity

In clinical use, opipramol dihydrochloride may develop symptoms of intoxication with regular long-term administration, particularly at higher doses . The symptom profile of overdose or toxicity is typically non-specific, potentially including:

  • Excitation or unconsciousness

  • Convulsions

  • Blood pressure fluctuations

  • Cardiac effects including tachycardia, atrial fibrillation, conduction disturbances, and arrhythmias

In severe cases, fatal outcomes appear to be related to decreased cardiac output and hypotension, potentially culminating in death from cardiac collapse . This cardiotoxicity profile, similar to other psychotropic medications, necessitates careful clinical monitoring, particularly when initiating therapy or adjusting dosages.

The development of sustained-release formulations aims, in part, to reduce these risks by maintaining more consistent plasma levels and potentially reducing peak-related adverse effects . Nevertheless, appropriate patient selection, dose titration, and regular monitoring remain essential components of safe prescribing practices.

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